
Application Note: Synthesis of Unsolvated
Magnesium Borohydride via Metathesis

Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Magnesium borohydride

Cat. No.: B170950 Get Quote

AN-MGBH4-01

Introduction
Magnesium borohydride, Mg(BH₄)₂, is a promising material for solid-state hydrogen storage

due to its high gravimetric hydrogen density (14.9 wt%) and suitable thermodynamic properties.

[1][2] It also finds applications as a reducing agent in organic synthesis and as a component in

electrolytes for magnesium batteries. Several synthesis routes have been developed, with the

metathesis reaction between a magnesium halide (e.g., MgCl₂) and an alkali metal borohydride

(e.g., NaBH₄ or LiBH₄) being a common and scalable approach.[3][4][5] This application note

details a protocol for the synthesis of unsolvated Mg(BH₄)₂ using anhydrous magnesium

chloride and sodium borohydride, primarily through a solvent-assisted ball milling process,

which has been shown to improve reaction efficiency over simple solvent-based methods.[3][5]

Reaction Principle
The synthesis is based on a double displacement (metathesis) reaction. Anhydrous

magnesium chloride (MgCl₂) reacts with two equivalents of sodium borohydride (NaBH₄). In a

suitable solvent like diethyl ether (Et₂O), Mg(BH₄)₂ is soluble while the byproduct, sodium

chloride (NaCl), is insoluble. This allows for the separation of the product from the salt

precipitate. The overall reaction is as follows:

MgCl₂ + 2 NaBH₄ → Mg(BH₄)₂ + 2 NaCl↓
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Mechanochemical activation through ball milling significantly enhances the reaction kinetics,

which are otherwise very sluggish when using NaBH₄ in solvents like diethyl ether.[5][6]

Experimental Protocol
Materials and Equipment

Materials:

Anhydrous Magnesium Chloride (MgCl₂, 98% or higher)

Sodium Borohydride (NaBH₄, 99% or higher)

Anhydrous Diethyl Ether (Et₂O, <50 ppm H₂O)

Argon or Nitrogen gas (UHP, 99.999%)

Equipment:

Inert atmosphere glovebox or Schlenk line

Planetary ball mill with hardened steel vials and balls

Soxhlet extraction apparatus

Rotary evaporator

Vacuum oven

Standard glassware (flasks, filter funnels, etc.), dried thoroughly before use

Centrifuge (optional, for separation)

Safety Precautions
Inert Atmosphere: Mg(BH₄)₂, NaBH₄, and anhydrous MgCl₂ are highly sensitive to moisture

and air. All manipulations must be performed under a dry, inert atmosphere (e.g., argon or

nitrogen) in a glovebox or using Schlenk techniques.
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Flammability: Diethyl ether is extremely flammable and volatile. Ensure all operations are

performed in a well-ventilated fume hood, away from ignition sources.

Reactivity: Borohydrides can react violently with water and acids, releasing flammable

hydrogen gas.

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and

appropriate gloves.

Synthesis Procedure
Reactant Preparation (Inside Glovebox):

Weigh 1.0 g of anhydrous MgCl₂ (approx. 10.5 mmol).

Weigh 0.88 g of NaBH₄ (approx. 23.2 mmol). This represents a slight excess of NaBH₄ to

drive the reaction to completion.

Place the reactants into a hardened steel ball milling vial along with steel balls. A ball-to-

powder mass ratio of 40:1 is recommended.

Mechanochemical Reaction (Ball Milling):

Seal the vial tightly inside the glovebox and transfer it to the planetary ball mill.

Mill the mixture for a duration of 2 to 10 hours at a rotational speed of 400-500 RPM.

Longer milling times generally lead to higher conversion.

Product Extraction:

After milling, return the vial to the glovebox and open it.

Transfer the resulting powder mixture (containing Mg(BH₄)₂, NaCl, and excess NaBH₄) to

a Soxhlet extraction thimble.

Assemble the Soxhlet apparatus and extract the Mg(BH₄)₂ from the mixture using

anhydrous diethyl ether for approximately 24 hours.[7] The soluble Mg(BH₄)₂ will be
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collected in the distillation flask, while the insoluble NaCl and unreacted NaBH₄ remain in

the thimble.

Alternative to Soxhlet: The powder can be stirred in anhydrous diethyl ether, followed by

centrifugation or filtration to separate the soluble product from the solid byproduct.

However, Soxhlet extraction is generally more efficient.

Isolation and Drying:

After extraction, transfer the diethyl ether solution containing Mg(BH₄)₂ to a rotary

evaporator to remove the bulk of the solvent.

Transfer the resulting solid or slurry to a vacuum oven.

Dry the product under high vacuum at elevated temperatures (e.g., 150-190°C) for several

hours to remove any remaining solvent and obtain unsolvated, crystalline Mg(BH₄)₂.[7]

Characterization
The identity and purity of the final product should be confirmed using standard analytical

techniques:

Powder X-ray Diffraction (PXRD): To confirm the crystalline phase of Mg(BH₄)₂ and check for

the absence of NaCl or other crystalline impurities.

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic B-H stretching

and bending vibrations of the [BH₄]⁻ anion.

Data Presentation
The synthesis of Mg(BH₄)₂ via metathesis is sensitive to various parameters. The table below

summarizes typical conditions and reported yields from different approaches.
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Precurs
ors

Molar
Ratio
(MgX₂:M
BH₄)

Method Solvent Temp. Time Yield
Referen
ce

MgCl₂,

NaBH₄
1:2

Stirring/R

eflux

Diethyl

Ether
Reflux 3 days < 5% [5][6]

MgCl₂,

LiBH₄
1:2

Stirring/R

eflux

Diethyl

Ether
Reflux 3 days ~30% [5][6]

MgCl₂,

NaBH₄

Stoichio

metric

Ball

Milling

None

(Dry)
RT -

Forms

solid

solution

[3]

MgCl₂,

NaBH₄
1:2

Ball

Milling

Diethyl

Ether
RT 2-10 h > 50% [3][8]

MgBr₂,

NaBH₄
1:2.15

Ball

Milling

None

(Dry)
RT 6-18 h High [7]

Note: Yields are highly dependent on the efficiency of the extraction and drying steps and the

complete exclusion of moisture.

Visualizations
Logical Reaction Pathway

MgCl₂ (Anhydrous) + 2 NaBH₄

→

Mg(BH₄)₂ (Soluble) + 2 NaCl (Insoluble Precipitate)
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Click to download full resolution via product page

Caption: Metathesis reaction of MgCl₂ and NaBH₄.

Experimental Workflow
Caption: Workflow for the synthesis of Mg(BH₄)₂.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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